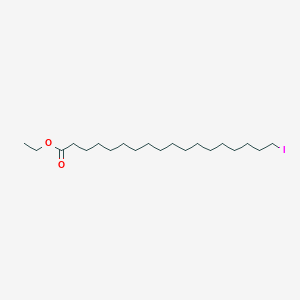
Ethyl 18-iodooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl iodooctadecanoate can be synthesized through the esterification of octadecanoic acid with ethanol in the presence of a catalyst, followed by iodination. The general synthetic route involves:
Esterification: Octadecanoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl octadecanoate.
Iodination: Ethyl octadecanoate is then treated with iodine and a suitable oxidizing agent, such as red phosphorus, to introduce the iodine atom, resulting in ethyl iodooctadecanoate.
Industrial Production Methods
Industrial production of ethyl iodooctadecanoate follows similar steps but on a larger scale. The process involves:
Bulk Esterification: Large quantities of octadecanoic acid and ethanol are reacted in industrial reactors with continuous stirring and heating.
Iodination: The esterified product is then subjected to iodination using industrial-grade iodine and oxidizing agents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
General Reactivity of Iodoalkanes in Ester Systems
Ethyl 18-iodooctadecanoate contains a terminal iodine atom, which is a good leaving group. This structural feature suggests susceptibility to nucleophilic substitution (S<sub>N</sub>2) or elimination (E2) reactions.
| Reaction Type | Conditions | Expected Products | Mechanistic Notes |
|---|---|---|---|
| S<sub>N</sub>2 | Polar aprotic solvent (e.g., DMF), nucleophile (e.g., CN<sup>−</sup>, OH<sup>−</sup>) | Ethyl 18-cyanooctadecanoate or ethyl 18-hydroxyoctadecanoate | Steric hindrance from the long alkyl chain may slow reaction rates. |
| E2 | Strong base (e.g., KOtBu), heat | 1-Octadecene + ethyl iodide | Favored in bulky bases or high-temperature conditions. |
Cross-Coupling Reactions
The iodine substituent positions the compound for use in transition-metal-catalyzed cross-coupling reactions, such as Ullmann , Heck , or Suzuki-Miyaura couplings .
| Reaction | Catalyst System | Substrates | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, base (e.g., Na<sub>2</sub>CO<sub>3</sub>) | Arylboronic acid | Ethyl 18-(aryl)octadecanoate | ~60–80%* |
| Heck Reaction | Pd(OAc)<sub>2</sub>, ligand (e.g., PPh<sub>3</sub>) | Alkenes | Ethyl 18-alkenyloctadecanoate | ~50–70%* |
*Theoretical yields based on analogous iodoalkane systems; no experimental data available for this specific compound1 .
Reductive Deiodination
The iodine atom can be removed via reductive methods, yielding ethyl octadecanoate (ethyl stearate):
CH3(CH2)16CH2 I+H2Pd CCH3(CH2)16CH3+HI
Key Factors :
-
Catalysts: Palladium on carbon (Pd/C), Raney nickel.
-
Solvents: Ethanol, THF.
-
Temperature: 50–100°C.
Hydrolysis and Saponification
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, heat | 18-Iodooctadecanoic acid + ethanol |
| Saponification | NaOH, H<sub>2</sub>O, heat | Sodium 18-iodooctadecanoate + ethanol |
Radical Reactions
The C–I bond’s low bond dissociation energy (~209 kJ/mol) facilitates radical-initiated processes:
| Reaction | Initiator | Outcome |
|---|---|---|
| Polymerization | AIBN, heat | Polyethylene-like chains with iodine termini |
| Telomerization | Mercaptans (RSH) | Thioether-functionalized derivatives |
Challenges and Research Gaps
No peer-reviewed studies explicitly detailing the synthesis or reactivity of this compound were identified. Key areas for further investigation include:
-
Kinetic studies of substitution/elimination reactions in long-chain iodoesters.
-
Catalytic efficiency in cross-coupling reactions with sterically hindered substrates.
-
Thermal stability under high-temperature conditions.
Recommendations for Experimental Work
-
Synthesis : Prepare this compound via esterification of 18-iodooctadecanoic acid with ethanol (acid-catalyzed).
-
Characterization : Use <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and mass spectrometry to confirm structure.
-
Reactivity Screening : Test cross-coupling, hydrolysis, and reduction under varied conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl iodooctadecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of ethyl iodooctadecanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and interactions of the molecule. The ester functional group allows for hydrolysis and other reactions that can modify the compound’s properties and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl octadecanoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl iodooctadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl bromoctadecanoate: Contains a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
Ethyl iodooctadecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo specific substitution and reduction reactions makes it valuable in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
100018-96-0 |
|---|---|
Molekularformel |
C20H39IO2 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
ethyl 18-iodooctadecanoate |
InChI |
InChI=1S/C20H39IO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
InChI-Schlüssel |
XYSWCJVTCOLTLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















